molecular formula C10H13FO3 B14038141 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol

Cat. No.: B14038141
M. Wt: 200.21 g/mol
InChI Key: QAPCQZQBHCXNHJ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

    Reduction: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

    1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone: The ketone analog of the compound.

    1-(2-Fluoro-4,5-dimethoxyphenyl)ethane: The fully reduced analog.

    1-(2-Fluoro-4,5-dimethoxyphenyl)methanol: A related alcohol with a different substitution pattern.

Uniqueness: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol is unique due to the combination of its fluoro and methoxy substituents, which can impart distinct chemical and biological properties. These features make it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-6,12H,1-3H3

InChI Key

QAPCQZQBHCXNHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)OC)OC)O

Origin of Product

United States

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